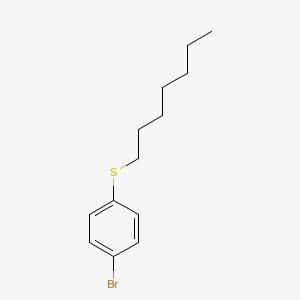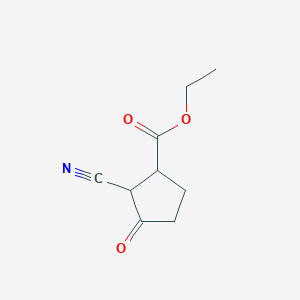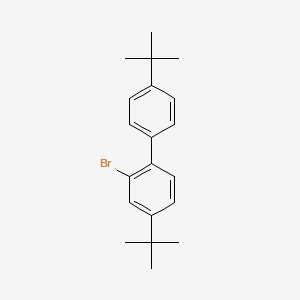![molecular formula C16H23NO2 B1338619 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 77253-85-1](/img/structure/B1338619.png)
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
概要
説明
“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 . It is an intermediate used in the synthesis of Cebranopadol, a potent analgesic compound .
Synthesis Analysis
The synthesis of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” involves the use of 1,4-Cyclohexanedione Monoethylene Acetal as a raw material . This compound is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is characterized by a spirocyclic system, which includes a dioxane ring and a decane ring, attached to a phenyl group and a dimethylamine group .Chemical Reactions Analysis
As an intermediate, “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is primarily used in the synthesis of other compounds. One notable product of its reactions is Cebranopadol, a potent analgesic compound .Physical And Chemical Properties Analysis
“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” has a predicted boiling point of 371.5±42.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 8.72±0.20 .科学的研究の応用
Synthesis and Chemical Applications
1,4-Dioxaspiro[4.5]decan-8-one, a related compound to N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, serves as a bifunctional synthetic intermediate. It's widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. An efficient method for synthesizing this compound, starting from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, was developed, providing a higher yield and shorter reaction time than previous methods (Zhang Feng-bao, 2006).
Biological Applications
The azaspiro[4.5]decanes, structurally similar to N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (L. Rice, B. S. Sheth, J. Wheeler, 1973).
Environmental Applications
A Mannich base derivative of a similar structure was synthesized for environmental applications. It was found to be an effective sorbent for carcinogenic azo dyes and aromatic amines, showcasing its potential in water treatment and pollution control (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).
特性
IUPAC Name |
N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17(2)15(14-6-4-3-5-7-14)8-10-16(11-9-15)18-12-13-19-16/h3-7H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKMSUIFIQZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

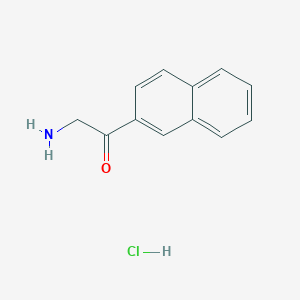
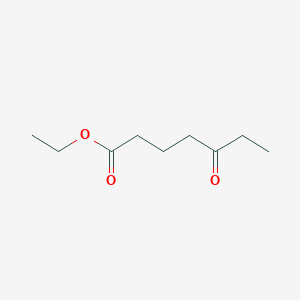
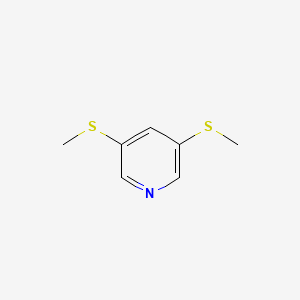
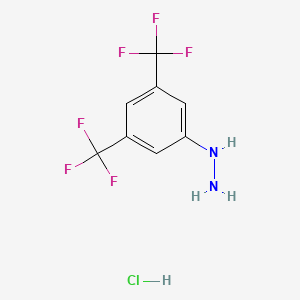
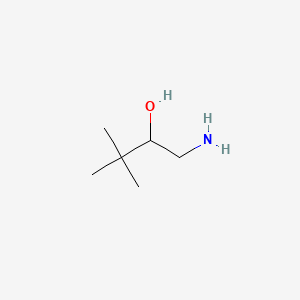

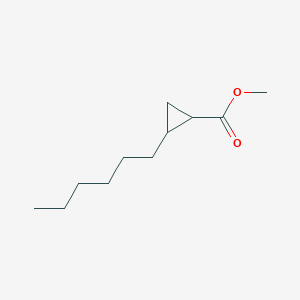
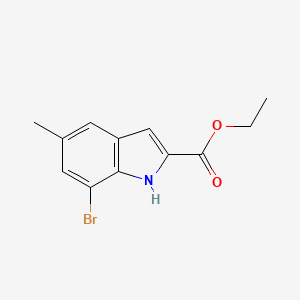

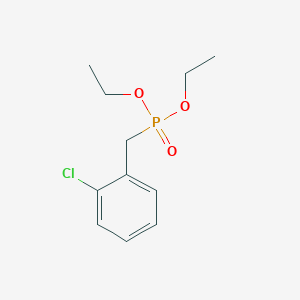
![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)
